molecular formula C10H20 B034852 3-Ethyl-2-methyl-1-heptene CAS No. 19780-60-0

3-Ethyl-2-methyl-1-heptene

Cat. No.: B034852
CAS No.: 19780-60-0
M. Wt: 140.27 g/mol
InChI Key: ZNQRZLWSGCOUEI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydrocarbon Cracking: One common method for preparing 3-Ethyl-2-methyl-1-heptene involves the cracking of larger hydrocarbons. This process typically requires high temperatures and the presence of a catalyst to break down larger molecules into smaller, more useful fragments.

    Alkylation: Another method involves the alkylation of smaller alkenes. For example, ethylene can be reacted with 2-methyl-1-heptene in the presence of a catalyst to produce this compound.

Industrial Production Methods:

    Catalytic Cracking: In an industrial setting, catalytic cracking is often employed.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Ethyl-2-methyl-1-heptene can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or ozone, leading to the formation of ketones or carboxylic acids.

    Reduction: This compound can be reduced to its corresponding alkane, 3-Ethyl-2-methylheptane, using hydrogen gas in the presence of a metal catalyst such as palladium or platinum.

    Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine replace hydrogen atoms in the molecule, forming halogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), ozone (O3)

    Reduction: Hydrogen gas (H2), palladium (Pd) or platinum (Pt) catalysts

    Substitution: Chlorine (Cl2), bromine (Br2)

Major Products Formed:

    Oxidation: Ketones, carboxylic acids

    Reduction: 3-Ethyl-2-methylheptane

    Substitution: Halogenated derivatives such as 3-Ethyl-2-methyl-1-chloroheptene

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: 3-Ethyl-2-methyl-1-heptene is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

    Biological Studies: This compound can be used in studies to understand the behavior of alkenes in biological systems, including their metabolism and interactions with enzymes.

Industry:

    Polymer Production: It can be used as a monomer in the production of specialty polymers and copolymers, which have applications in various industries including plastics and coatings.

Mechanism of Action

Mechanism:

    Double Bond Reactivity: The double bond in 3-Ethyl-2-methyl-1-heptene is the primary site of reactivity. It can participate in various addition reactions, where reagents add across the double bond, leading to the formation of new products.

    Molecular Targets and Pathways: In biological systems, alkenes like this compound can interact with enzymes that catalyze oxidation or reduction reactions, leading to the formation of metabolites that can be further studied for their biological effects.

Comparison with Similar Compounds

    2-Methyl-3-ethyl-1-heptene: Similar in structure but with different positioning of the ethyl and methyl groups.

    3-Ethyl-2-methyl-2-heptene: Another isomer with the double bond located between the second and third carbon atoms.

    3-Methyl-2-ethyl-1-heptene: Similar structure with the positions of the ethyl and methyl groups swapped.

Uniqueness:

    Positional Isomerism: The unique positioning of the ethyl and methyl groups in 3-Ethyl-2-methyl-1-heptene gives it distinct chemical and physical properties compared to its isomers.

Properties

IUPAC Name

3-ethyl-2-methylhept-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20/c1-5-7-8-10(6-2)9(3)4/h10H,3,5-8H2,1-2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQRZLWSGCOUEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00941560
Record name 3-Ethyl-2-methylhept-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00941560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19780-60-0
Record name 3-Ethyl-2-methyl-1-heptene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19780-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethyl-2-methyl-1-heptene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethyl-2-methylhept-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00941560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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